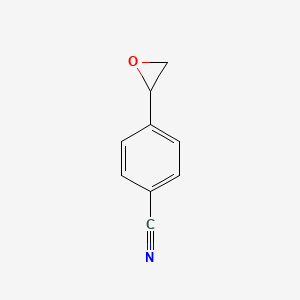

4-(Oxiran-2-yl)benzonitrile

Description

Significance of Epoxide Functionality in Contemporary Organic Synthesis

Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly valued in organic synthesis. proventainternational.com Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide variety of nucleophiles. studysmarter.co.ukrsc.org This reactivity allows for the stereospecific introduction of two adjacent functional groups, a transformation that is fundamental to the synthesis of many complex natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.com

The ability to control the stereochemistry of epoxidation reactions, particularly through asymmetric methods, further enhances the utility of epoxides. numberanalytics.com Chiral epoxides are critical intermediates in the enantioselective synthesis of a vast array of biologically active molecules, including the anticancer agent Taxol and the epothilones. numberanalytics.com The versatility of the epoxide group lies in its capacity to be converted into a diverse range of functionalities, such as diols, amino alcohols, and ethers, making it a cornerstone of modern synthetic strategy. numberanalytics.com

Role of Nitrile Group in Fine Chemical Synthesis and Retrosynthetic Analysis

The nitrile group (-C≡N) is another exceptionally versatile functional group in organic synthesis. proventainternational.com It serves as a key intermediate in the production of numerous fine chemicals, including pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.com The importance of the nitrile group is underscored by the fact that over 30 nitrile-containing pharmaceuticals have received FDA approval in recent decades. nih.gov

From a retrosynthetic perspective, the nitrile group is a valuable synthon for several key transformations. amazonaws.com It can be readily hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form heterocyclic systems. numberanalytics.comnumberanalytics.comjournals.co.za This wide array of transformations makes the nitrile group a strategic choice for introducing nitrogen-containing functionalities and for extending carbon chains in a molecule. benthamscience.com Its incorporation into drug molecules can also enhance binding affinity and improve pharmacokinetic profiles. nih.gov

Confluence of Epoxide and Nitrile Motifs in 4-(Oxiran-2-yl)benzonitrile as a Versatile Synthon

The compound this compound brings together the reactive potential of both the epoxide and nitrile functionalities within a single, relatively simple aromatic framework. This dual functionality makes it a highly versatile synthon for the synthesis of more complex molecules. The epoxide ring can undergo nucleophilic attack to introduce a variety of substituents at the benzylic and adjacent positions, while the nitrile group can be transformed into other functional groups as described previously.

This combination of reactive sites allows for a sequential and controlled elaboration of the molecular structure. For instance, the epoxide could be opened first, followed by transformation of the nitrile, or vice versa, leading to a diverse range of potential products from a single starting material. Research has shown the utility of this compound as a key precursor in the synthesis of complex molecules, such as the S1P1 receptor agonist BMS-960. acs.org

Below are some of the key chemical properties of this compound:

| Property | Value | Source |

| CAS Number | 52695-39-3 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₉H₇NO | nih.gov |

| Molecular Weight | 145.16 g/mol | nih.gov |

| Melting Point | 34-35 °C | sigmaaldrich.com |

| Boiling Point | 285.7 °C at 760 mmHg (Predicted) | alfa-chemistry.comchemicalbook.com |

| Density | 1.2 g/cm³ (Predicted) | alfa-chemistry.comchemicalbook.com |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

Overview of Research Trajectories for Multifunctional Organic Compounds

The development of multifunctional organic compounds like this compound is a significant trend in chemical research. These compounds serve as versatile platforms for the efficient construction of molecular complexity. mdpi.com Research in this area often focuses on several key trajectories:

Development of Novel Synthetic Methods: The creation of new and efficient ways to synthesize multifunctional compounds is a constant area of investigation. This includes the use of catalysis and flow chemistry to improve yields, selectivity, and sustainability. researchgate.netorganic-chemistry.org

Exploration of Reactivity: A deep understanding of the chemoselectivity of different functional groups within a single molecule is crucial for their effective use in synthesis. Researchers investigate how the reactivity of one group is influenced by the presence of another. researchgate.net

Materials Science: The unique combination of functional groups can be exploited to create novel polymers and materials with specific properties. For example, the presence of both epoxy and nitrile groups can be utilized in the development of advanced resins and cross-linked materials. researchgate.net

The study of multifunctional compounds like this compound continues to be a vibrant and important area of research, driving innovation in both pure and applied chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(oxiran-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNIRLBZLAAEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967138 | |

| Record name | 4-(Oxiran-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52695-39-3 | |

| Record name | 4-(2-Oxiranyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52695-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-oxiranyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052695393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Oxiran-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxiran 2 Yl Benzonitrile

Chemo- and Regioselective Synthesis Strategies

The synthesis of 4-(oxiran-2-yl)benzonitrile centers on the selective transformation of the vinyl group of its precursor, 4-vinylbenzonitrile, into an epoxide ring without altering the nitrile functionality. Chemo- and regioselectivity are paramount to ensure the desired product is formed efficiently. mdpi.comresearchgate.netrsc.org

Conventional Epoxidation Routes to this compound

The most common and conventional method for synthesizing epoxides from alkenes is through the use of peroxycarboxylic acids. libretexts.org Meta-chloroperoxybenzoic acid (m-CPBA) is a widely utilized reagent for this transformation due to its stability and effectiveness. masterorganicchemistry.commdpi.com The reaction involves the direct transfer of an oxygen atom from the peroxyacid to the double bond of 4-vinylbenzonitrile.

This process is a concerted, stereospecific syn-addition, meaning both new carbon-oxygen bonds form on the same face of the alkene pi-bond simultaneously. masterorganicchemistry.comleah4sci.com The reaction proceeds through a cyclic transition state, resulting in the formation of the epoxide, this compound, and the byproduct, m-chlorobenzoic acid. leah4sci.comyoutube.com While highly reliable for forming the epoxide ring, this method produces a racemic mixture (an equal mix of both enantiomers) when starting from the achiral 4-vinylbenzonitrile.

Table 1: Conventional Epoxidation with m-CPBA

| Reactant | Reagent | Solvent | Product | Key Features |

|---|

Enzymatic and Biocatalytic Approaches to Chiral this compound Precursors

Biocatalysis offers a significant advantage over traditional chemical synthesis by enabling highly enantioselective reactions under mild conditions, such as ambient temperature and atmospheric pressure. core.ac.uktaylorfrancis.com For the synthesis of chiral epoxides like this compound, enzymes provide a powerful tool for achieving high enantiomeric purity, which is crucial in the pharmaceutical industry. taylorfrancis.comresearchgate.net

A key biocatalytic strategy is the kinetic resolution of a racemic epoxide mixture using epoxide hydrolases. doi.org In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic this compound into the corresponding diol (4-(1,2-dihydroxyethyl)benzonitrile), leaving the other, unreacted epoxide enantiomer in high enantiomeric excess. doi.org This method allows for the separation and isolation of a single, highly pure enantiomer of the target compound. The use of microbial cells or isolated enzymes can be economically efficient as they can often be immobilized and reused. taylorfrancis.com

Table 2: Enzymatic Kinetic Resolution

| Substrate | Biocatalyst | Reaction Type | Products | Outcome |

|---|

Novel Synthetic Pathways for this compound

Recent advancements in synthetic chemistry have led to the development of novel catalytic systems that offer improved efficiency and selectivity for epoxidation reactions.

Dirhodium(II) catalysts, in combination with iodine(III) oxidants, have been shown to be highly effective for the epoxidation of styrene (B11656) derivatives, including the precursor to this compound. Research has documented a specific protocol for this transformation, starting from 4-vinylbenzonitrile. The reaction proceeds with high efficiency, affording the desired product, this compound, in a high yield of 85% after purification. This method represents an unusual reactivity arising from the specific combination of the dirhodium(II) catalyst and the iodine(III) oxidant.

Table 3: Dirhodium(II)-Mediated Epoxidation of 4-Vinylbenzonitrile

| Catalyst | Oxidant | Substrate | Yield | Reference |

|---|

Stereospecific Synthesis and Enantiomeric Purity Control

Controlling the three-dimensional arrangement (stereochemistry) of this compound is critical, particularly for its potential applications in pharmaceuticals where a single enantiomer is often responsible for the desired biological activity. nih.gov

Conventional epoxidation of 4-vinylbenzonitrile with reagents like m-CPBA is stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the product. masterorganicchemistry.com However, since 4-vinylbenzonitrile is a flat, achiral molecule, the oxygen atom can be added from either face of the double bond with equal probability, resulting in a 50:50 racemic mixture of the (R) and (S) enantiomers.

Achieving high enantiomeric purity therefore requires specialized asymmetric strategies. As discussed, the most prominent method is the use of biocatalysis. nih.gov Enzymatic kinetic resolution, for instance, starts with the racemic epoxide and selectively removes one enantiomer, thereby enriching the other. doi.org This approach is a cornerstone of producing single-enantiomer chiral intermediates for drug development. doi.orgnih.gov

Table 4: Comparison of Synthetic Strategies and Stereochemical Outcome

| Method | Type | Starting Material | Product Stereochemistry | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| m-CPBA Epoxidation | Conventional Chemical | 4-Vinylbenzonitrile | Racemic mixture (R/S) | 0% |

Asymmetric Synthesis of this compound and Derivatives

Asymmetric synthesis is crucial for producing specific enantiomers of this compound, which is often required for pharmaceutical applications. A prominent method is the catalytic asymmetric epoxidation of 4-vinylbenzonitrile. This approach utilizes a chiral catalyst to transfer an oxygen atom to the double bond of the starting material, favoring the formation of one enantiomer over the other.

Various catalytic systems have been explored for this transformation. For instance, the Sharpless asymmetric epoxidation can be adapted for this synthesis. nih.gov This method involves the epoxidation of an allylic alcohol precursor, which would be synthesized from 4-formylbenzonitrile, followed by conversion to the final nitrile product. Another direct approach involves using chiral catalysts that can act on non-functionalized olefins like 4-vinylbenzonitrile. google.com N-heterocyclic carbenes have also been employed as organocatalysts in the asymmetric synthesis of various benzonitrile (B105546) derivatives, achieving good to excellent yields and enantioselectivities. nih.gov

Table 1: Examples of Catalytic Systems for Asymmetric Epoxidation

| Catalyst Type | Oxidant | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Titanium/DIPT Complex | Cumene Hydroperoxide | Allylic Alcohol | >90% |

| Chiral Salen-Manganese Complexes | m-CPBA | Styrene Derivatives | 80-95% |

| Chiral Iron Porphyrins | Iodosylbenzene | Styrene Derivatives | 30-51% |

This table presents generalized data for the asymmetric epoxidation of relevant substrate classes.

Chiral Catalyst Development for Epoxidation of 4-Vinylbenzonitrile

The development of effective chiral catalysts is central to the successful asymmetric epoxidation of 4-vinylbenzonitrile. The goal is to create a catalyst that provides high enantioselectivity, high yield, and operates under mild conditions. Research has spanned metal-based catalysts and organocatalysts.

Metal-based catalysts, such as those involving chiral salen ligands complexed with manganese, have proven effective for a variety of olefins. google.com Chiral iron porphyrin complexes have also been synthesized and used for catalytic asymmetric epoxidations, yielding enantiomeric excesses of up to 51% for substituted styrenes. princeton.edu These catalysts create a chiral environment around the active metal center, which differentiates between the two faces of the alkene double bond during the oxygen transfer step.

More recently, organocatalysis has emerged as a powerful alternative. Chiral dioxiranes, generated in situ from a chiral ketone and a stoichiometric oxidant like Oxone, are highly effective for the epoxidation of unfunctionalized olefins. princeton.edu The design of the chiral ketone is critical, with structural features that create a well-defined pocket to direct the substrate's approach. This methodology avoids the use of heavy metals, aligning with the principles of green chemistry. princeton.edu

Diastereoselective Control in Related Epoxide Formations

In cases where the substrate already contains a stereocenter, the focus shifts from enantioselectivity to diastereoselectivity. Diastereoselective control involves directing the epoxidation to one of the two faces of the double bond, leading to the preferential formation of one diastereomer. This control is often achieved by leveraging existing functional groups within the molecule.

A common strategy involves the epoxidation of allylic alcohols. The hydroxyl group can coordinate to the metal center of the epoxidizing agent (e.g., a titanium or vanadium complex), directing the oxidant to the same face of the double bond. organic-chemistry.org This substrate-directed approach can lead to very high levels of diastereoselectivity.

Hydrogen bonding is another key interaction used to control diastereoselectivity. In the epoxidation of certain chiral alkenes containing urea (B33335) or amide functionalities, hydrogen bonding between the N-H group and the epoxidizing reagent (like m-CPBA or dioxiranes) can lock the conformation and favor attack from a specific face, leading to high diastereoselectivity (up to >98:2). nih.gov The stereochemical outcome is influenced by these non-covalent interactions rather than simple steric hindrance. organic-chemistry.org

Process Optimization and Scale-Up Considerations

Moving a synthetic route from a laboratory setting to industrial production introduces numerous challenges. For this compound, particularly a single enantiomer like (S)-4-(oxiran-2-yl)benzonitrile, process optimization and scale-up are critical for ensuring economic viability, safety, and sustainability.

Industrial Scale-Up Synthesis of Key Intermediates (e.g., (S)-4-(oxiran-2-yl)benzonitrile)

The industrial scale-up of an asymmetric synthesis requires a robust and reproducible process. Key considerations include the cost and availability of the starting materials, catalyst, and reagents. For catalytic reactions, the catalyst's turnover number (TTN) and turnover frequency (TOF) become critical economic factors. A high TTN means more product can be made with less catalyst, which is especially important for expensive, complex chiral catalysts.

Practical development often involves modifying reaction conditions to be more amenable to large-scale equipment. For example, cryogenic conditions (very low temperatures), which are common in laboratory-scale asymmetric syntheses to enhance selectivity, are expensive and difficult to maintain in large reactors. Developing non-cryogenic methods is a significant goal in process chemistry. nih.gov Furthermore, purification methods must be scalable. Crystallization is often preferred over chromatography on a large scale due to cost and throughput. The development of procedures where the desired product crystallizes directly from the reaction mixture is highly advantageous.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. nih.gov The 12 principles of green chemistry provide a framework for this optimization. wjpmr.com

Key areas of focus include:

Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) and benzene (B151609) with greener alternatives such as acetonitrile, ethanol, or water is a primary goal. scielo.br Ionic liquids have also been explored as recyclable reaction media for benzonitrile synthesis. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently superior to stoichiometric ones in this regard.

Use of Catalysis: As discussed, catalytic epoxidation is preferred over the use of stoichiometric oxidizing agents, which generate large amounts of waste. scispace.com

Waste Prevention: Optimizing reactions to minimize byproduct formation simplifies purification and reduces waste streams. wjpmr.com One-pot or cascade reactions, where multiple synthetic steps are performed in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. nih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

Systematic optimization of reaction conditions is essential to maximize the yield and stereoselectivity of the synthesis. This involves studying the effect of various parameters. scielo.br

Catalyst and Oxidant: Screening different catalysts and oxidants is the first step. For a silver-promoted coupling reaction, for example, silver(I) oxide was found to be the most efficient oxidant, providing the best balance between conversion and selectivity. scielo.br

Solvent: The choice of solvent can dramatically influence reaction rates and selectivity. In one study, acetonitrile, not previously reported for the reaction, provided the best results. scielo.br

Temperature: Temperature affects reaction kinetics and, in many asymmetric reactions, selectivity. An optimal temperature must be found that provides a reasonable reaction rate without compromising the enantiomeric or diastereomeric excess.

Reaction Time: Optimizing the reaction time ensures the reaction goes to completion without allowing for the degradation of the product or the formation of byproducts. Studies have shown that reaction times can sometimes be significantly reduced from 20 hours to 4 hours without a major impact on yield. chemrxiv.org

Table 2: Illustrative Optimization of a Synthetic Step

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Solvent | Dichloromethane | Benzene | Acetonitrile | Acetonitrile gave the best balance of conversion and selectivity. scielo.br |

| Oxidant | AgCO₂CF₃ | Ag₂O | MnO₂ | Ag₂O was the most efficient oxidant. scielo.br |

| Time | 20 h | 8 h | 4 h | Reducing time to 4h did not significantly decrease conversion. chemrxiv.org |

| Temperature | 25 °C | 50 °C | 85 °C | Higher temperatures increased reaction rate but could lower selectivity. scielo.br |

This table illustrates a typical optimization process for a related chemical transformation.

Mechanistic Investigations of 4 Oxiran 2 Yl Benzonitrile Reactivity

Epoxide Ring-Opening Reactions

The high ring strain of the oxirane ring in 4-(oxiran-2-yl)benzonitrile is the primary driving force for its reactivity. The carbon-oxygen bonds of the epoxide are weaker than those in a typical acyclic ether, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. This leads to the cleavage of a C-O bond and the formation of a more stable, open-chain product.

Nucleophilic Attack Pathways and Regioselectivity

The regioselectivity of the nucleophilic attack on the unsymmetrical epoxide ring of this compound is a critical aspect of its reactivity. The two carbon atoms of the oxirane ring, Cα (benzylic) and Cβ (terminal), present distinct electronic and steric environments for an incoming nucleophile. The outcome of the reaction, in terms of which carbon is attacked, is highly dependent on the reaction mechanism, which can be modulated by acidic, basic, or transition-metal-catalyzed conditions.

Under acidic conditions, the epoxide oxygen of this compound is first protonated, forming a highly reactive oxonium ion. This protonation enhances the electrophilicity of the epoxide carbons and makes the hydroxyl group a better leaving group. The subsequent nucleophilic attack can proceed through a mechanism with characteristics of both SN1 and SN2 pathways.

The regioselectivity in acid-catalyzed ring-opening is dictated by a balance of electronic and steric factors. The benzylic carbon (Cα) is better able to stabilize a partial positive charge due to resonance with the benzene (B151609) ring. This effect is further influenced by the electron-withdrawing nature of the para-cyano group. Consequently, in reactions that have more SN1 character, the nucleophile will preferentially attack the more substituted benzylic carbon. For weak nucleophiles, the reaction tends to favor attack at the benzylic position.

Table 1: Regioselectivity of Acid-Catalyzed Ring Opening of Substituted Styrene (B11656) Oxides

| Substituent (para-) | Nucleophile | Catalyst | Major Product (Attack at) | Regioselectivity (Benzylic:Terminal) |

|---|---|---|---|---|

| -CN | H₂O | H₂SO₄ (cat.) | Benzylic | >90:10 |

| -H | MeOH | HCl (cat.) | Benzylic | ~80:20 |

| -OCH₃ | H₂O | H₂SO₄ (cat.) | Benzylic | >95:5 |

This table presents typical regioselectivities for the acid-catalyzed ring opening of para-substituted styrene oxides, illustrating the general trend of preferential attack at the benzylic carbon.

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound follows a classic SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the simultaneous breaking of the C-O bond. In this scenario, steric hindrance is the dominant factor determining the regioselectivity.

The terminal carbon (Cβ) of the epoxide is less sterically hindered than the benzylic carbon (Cα). Therefore, the nucleophile will preferentially attack the terminal carbon, leading to the formation of a secondary alcohol at the benzylic position. This pathway is favored by strong, unhindered nucleophiles such as alkoxides, amines, and thiolates.

Table 2: Regioselectivity of Base-Catalyzed Ring Opening of this compound with Various Nucleophiles

| Nucleophile | Solvent | Major Product (Attack at) | Regioselectivity (Terminal:Benzylic) |

|---|---|---|---|

| CH₃O⁻ | CH₃OH | Terminal | >95:5 |

| NH₃ | EtOH | Terminal | >90:10 |

| NaN₃ | DMF | Terminal | >98:2 |

This table illustrates the expected high regioselectivity for the terminal attack of strong nucleophiles on this compound under basic conditions.

Transition metal catalysts can significantly influence the regioselectivity and stereoselectivity of epoxide ring-opening reactions. Various transition metals, including titanium, copper, and palladium, have been employed to catalyze the addition of nucleophiles to epoxides. The mechanism of these reactions often involves the coordination of the metal to the epoxide oxygen, which activates the ring towards nucleophilic attack.

The regiochemical outcome of transition metal-catalyzed reactions can be tuned by the choice of metal, ligand, and reaction conditions. In some cases, the catalyst can direct the nucleophile to the benzylic position, even with nucleophiles that would typically attack the terminal carbon under basic conditions. This is often achieved through the formation of a metal-bound intermediate that favors attack at the more electronically activated benzylic site. For instance, certain titanium and copper catalysts have been shown to promote the benzylic opening of styrene oxides.

Stereochemical Outcomes of Ring-Opening Reactions

The ring-opening of epoxides is a stereospecific process. In both acid- and base-catalyzed mechanisms that proceed via an SN2-type pathway, the nucleophile attacks the epoxide carbon from the side opposite to the C-O bond. This results in an inversion of stereochemistry at the center of attack.

For this compound, if the starting material is enantiomerically pure, the ring-opening reaction will produce a product with a specific stereochemistry. For example, the reaction of (R)-4-(oxiran-2-yl)benzonitrile with a nucleophile at the terminal carbon will yield a (R)-1-substituted-2-phenylethanol derivative. Conversely, attack at the benzylic carbon would lead to an inversion at that center. This stereospecificity is a valuable feature in asymmetric synthesis, allowing for the creation of chiral molecules with defined stereochemistry.

Influence of Nitrile Group on Epoxide Reactivity

The para-cyano group on the benzene ring has a significant electronic influence on the reactivity of the epoxide in this compound. The nitrile group is strongly electron-withdrawing through both inductive and resonance effects. This has several consequences for the ring-opening reactions:

Increased Electrophilicity: The electron-withdrawing nature of the nitrile group pulls electron density away from the benzene ring and, consequently, from the benzylic carbon of the epoxide. This increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack, particularly in reactions with SN1 character.

Destabilization of Carbocation-like Intermediates: While the benzylic position is generally favored for carbocation formation, the strong electron-withdrawing effect of the nitrile group destabilizes the development of a positive charge at this position. This can disfavor a pure SN1 mechanism in acid-catalyzed reactions and may lead to a mechanism that is more SN2-like, even under acidic conditions.

Table 3: Relative Rates of Epoxidation for para-Substituted Styrenes

| Substituent (para-) | Relative Rate of Epoxidation (Styrene = 1) |

|---|---|

| -OCH₃ | 2.5 |

| -CH₃ | 1.4 |

| -H | 1.0 |

| -Cl | 0.7 |

| -CN | 0.4 |

This table shows the general trend of how electron-donating and electron-withdrawing substituents affect the rate of epoxidation, which is indicative of the electronic properties of the double bond and, by extension, the resulting epoxide.

Rearrangement Reactions

The strained three-membered ring of the oxirane moiety in this compound makes it susceptible to various rearrangement reactions, often catalyzed by acids or bases. These transformations can lead to the formation of new carbocyclic or heterocyclic frameworks, significantly altering the molecular architecture.

Meinwald Rearrangement and Related Transformations

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. In the context of this compound, which is a styrene oxide derivative, this rearrangement is expected to proceed through a carbocationic intermediate. The presence of the electron-withdrawing nitrile group on the phenyl ring can influence the stability of this intermediate and, consequently, the reaction pathway and product distribution.

A notable example is the chemospecific Meinwald rearrangement of terminal epoxides into methyl ketones mediated by the nucleophilic organic base 1,4-diazabicyclo[2.2.2]octane (DABCO). wikipedia.orgorganic-chemistry.orgnih.gov This reaction offers a transition-metal- and acid-free environment for the isomerization of epoxides. When this compound was subjected to these conditions, it yielded the corresponding methyl ketone, 1-(4-cyanophenyl)ethan-1-one. wikipedia.org

Table 1: DABCO-Mediated Meinwald Rearrangement of this compound

| Substrate | Product | Yield (%) |

|---|---|---|

| This compound | 1-(4-Cyanophenyl)ethan-1-one | 44 |

Data sourced from a study on the DABCO-mediated Meinwald rearrangement of terminal epoxides. wikipedia.org

The mechanism of the acid-catalyzed Meinwald rearrangement of styrene oxides, which are structurally analogous to this compound, involves the formation of a benzylic carbocation upon protonation of the epoxide oxygen and subsequent C-O bond cleavage. The stability of this carbocation is a key factor in determining the migratory aptitude of the adjacent substituents (hydride or aryl group), ultimately leading to the formation of an aldehyde or a ketone.

Other Skeletal Rearrangements Involving the Oxirane Moiety

Beyond the well-established Meinwald rearrangement, the oxirane moiety of this compound can potentially undergo other skeletal rearrangements under different reaction conditions. These transformations can be induced by thermal, photochemical, or catalytic means, leading to a variety of structural isomers.

For instance, thermal pyrolysis of aryl oxiranes is known to cause cleavage of the oxirane ring followed by rearrangement to yield carbonyl compounds. researchgate.net The specific products formed depend on the substitution pattern of the oxirane and the pyrolysis conditions. Photochemical reactions of aryl oxiranes can also lead to skeletal rearrangements, often proceeding through the formation of carbonyl ylides as reactive intermediates. researchgate.net

Lewis acid-mediated skeletal rearrangements of all-carbon spiro skeletons have been reported to generate indene derivatives. mdpi.comrsc.org While not directly involving an oxirane, these studies highlight the potential for Lewis acids to induce complex skeletal reorganizations in strained ring systems. Similar catalytic approaches could potentially be applied to this compound to explore novel rearrangement pathways.

Cycloaddition Reactions

The presence of both an epoxide and a nitrile group in this compound offers multiple avenues for participation in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[3+2] Cycloaddition Reactions with Benzonitrile (B105546) Oxides (Contextual)

While there are no direct reports of this compound itself acting as a dipolarophile in [3+2] cycloaddition reactions with benzonitrile oxides, the reactivity of the nitrile group suggests its potential involvement in such transformations. Benzonitrile oxides are known to undergo 1,3-dipolar cycloadditions with various dipolarophiles to form five-membered heterocyclic rings. wikipedia.orgmdpi.comresearchgate.netorganicchemistrydata.org The nitrile functionality in this compound could potentially act as a dipolarophile, reacting with a 1,3-dipole like a nitrile oxide to form a 1,2,4-oxadiazole ring system. However, the oxirane ring might also compete for reaction with the nitrile oxide.

A related area of interest is the formal [3+2] cycloaddition of aryl epoxides with alkenes, which provides a route to substituted tetrahydrofurans. mdpi.com This type of reaction, catalyzed by a Lewis acid, demonstrates the ability of the epoxide ring to act as a three-atom component in a cycloaddition.

Potential for Other Cycloaddition Pathways Involving Epoxide and Nitrile

The oxirane ring in this compound could potentially participate in other cycloaddition reactions. For example, an asymmetric [3+2] cycloaddition of alkynes with oxiranes has been developed for the synthesis of chiral furan derivatives, proceeding through a selective C-C bond cleavage of the epoxide. rsc.org

The nitrile group, although generally a poor dienophile in Diels-Alder reactions, can participate in intramolecular cycloadditions under certain conditions, particularly when the reaction is facilitated by entropic factors. nih.gov The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is a cornerstone of organic synthesis. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comyoutube.com While intermolecular Diels-Alder reactions involving simple nitriles as dienophiles are rare, the strategic placement of a diene within the same molecule could facilitate an intramolecular reaction with the nitrile of a this compound derivative.

Other Reactive Transformations of this compound

In addition to rearrangements and cycloadditions, this compound can undergo a variety of other transformations, primarily involving the reactive epoxide and nitrile functionalities.

The oxirane ring is susceptible to nucleophilic ring-opening reactions under both acidic and basic conditions. researchgate.netmasterorganicchemistry.com The regioselectivity of this opening is dependent on the nature of the nucleophile and the reaction conditions. For instance, the reaction of epoxides with amines is a common method for the synthesis of β-amino alcohols.

The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. The acid-catalyzed hydrolysis of benzonitrile, a closely related compound, proceeds via initial protonation of the nitrogen atom, followed by nucleophilic attack of water on the carbon atom of the nitrile. researchgate.netorganic-chemistry.org

Furthermore, the reactivity of this compound with organometallic reagents presents another avenue for functionalization. nih.govlibretexts.orgresearchgate.net Grignard reagents and organolithium compounds are powerful nucleophiles that can attack either the electrophilic carbon of the nitrile or one of the carbon atoms of the oxirane ring.

Finally, biotransformations offer a green and often highly selective method for modifying organic molecules. The bacterium Rhodococcus rhodochrous has been shown to regioselectively hydrolyze dinitrile compounds, suggesting that enzymatic transformations of this compound could be a viable route to novel derivatives. nih.gov

Functional Group Interconversions of the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group that undergoes a variety of transformations, primarily involving nucleophilic addition to the electrophilic carbon atom. pressbooks.publibretexts.org Its strong polarization makes it susceptible to attack by both strong and weak nucleophiles.

Hydrolysis: Nitriles can be hydrolyzed to produce carboxylic acids or amides, depending on the reaction conditions. chemistrysteps.com This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an aqueous acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. libretexts.orgchemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon. youtube.com This is followed by tautomerization to form an amide intermediate. chemistrysteps.com Under forcing conditions (e.g., heating in sulfuric acid), the amide is further hydrolyzed to the corresponding carboxylic acid, 4-(oxiran-2-yl)benzoic acid. libretexts.orgznaturforsch.com The mechanism involves an initial equilibrium N-protonation, followed by a rate-limiting attack of water on the nitrile carbon. rsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.comlibretexts.org The resulting intermediate is protonated by water to yield an imidic acid, which tautomerizes to an amide. chemistrysteps.com Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup yields the carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine through catalytic hydrogenation or with hydride-reducing agents. wikipedia.orglibretexts.org

Catalytic Hydrogenation: This method involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org This reaction converts this compound to 4-(2-(aminomethyl)phenyl)oxirane. This is often the most economical route for producing primary amines from nitriles. wikipedia.org

Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.orglibretexts.org The reaction is typically carried out in an ether solvent, followed by an aqueous workup to protonate the resulting dianion and yield the primary amine. libretexts.orglibretexts.org A milder reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction, stopping at the imine stage, which is then hydrolyzed upon workup to yield an aldehyde, 4-(oxiran-2-yl)benzaldehyde. libretexts.orgwikipedia.org

Addition of Organometallic Reagents: Nitriles react with organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to form ketones after hydrolysis. chemistrysteps.comlibretexts.org The carbon nucleophile of the organometallic reagent adds to the electrophilic nitrile carbon, forming an imine anion salt. libretexts.org This intermediate is then hydrolyzed during aqueous workup to yield a ketone. chemistrysteps.comlibretexts.org For example, the reaction of this compound with methylmagnesium bromide would yield 1-(4-(oxiran-2-yl)phenyl)ethan-1-one after hydrolysis.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, Δ | Carboxylic Acid |

| Base Hydrolysis | 1. NaOH, H₂O, Δ; 2. H₃O⁺ | Carboxylic Acid |

| Reduction (Strong) | 1. LiAlH₄; 2. H₂O | Primary Amine |

| Catalytic Hydrogenation | H₂, Raney Ni/Pd/Pt | Primary Amine |

| Reduction (Mild) | 1. DIBAL-H; 2. H₃O⁺ | Aldehyde |

| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Ketone |

Transformations Involving the Aromatic Ring

The aromatic ring of this compound can undergo substitution reactions, with the regiochemical outcome being influenced by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (SEAr): Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The rate and orientation of the substitution are governed by the substituents already present on the ring.

Typical Reactions: Important electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (using R-X/AlCl₃ and R-COCl/AlCl₃, respectively). wikipedia.orgmasterorganicchemistry.com For this compound, these reactions would likely yield a mixture of isomers, with substitution occurring at the positions ortho and para to the oxiranyl group (positions 2 and 3 relative to the nitrile).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is generally less common than SEAr. wikipedia.org This reaction requires specific conditions: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to that leaving group. wikipedia.orgmasterorganicchemistry.com

The aromatic ring of this compound itself is not suitably substituted for a typical SNAr reaction, as it lacks a leaving group. Even if a leaving group were present (e.g., in 4-chloro-1-(oxiran-2-yl)benzene), the activating effect of a single nitrile group might not be sufficient to facilitate the reaction under mild conditions. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its stability is crucial for the reaction to occur. youtube.com Without powerful activating groups like a nitro group (-NO₂), SNAr reactions are generally unfavorable. wikipedia.org

| Reaction Type | Key Requirements | Applicability to this compound |

|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | Electrophile (E⁺), often with a Lewis acid catalyst. | Feasible. Ring is deactivated but will react under appropriate conditions. Expected to direct ortho/para to the oxiranyl group. |

| Nucleophilic Aromatic Substitution (SNAr) | Good leaving group and strong electron-withdrawing groups (e.g., -NO₂) ortho/para to it. | Unlikely, as the parent molecule lacks a leaving group and sufficient activation. |

Applications of 4 Oxiran 2 Yl Benzonitrile in Advanced Organic Synthesis

Precursor in Pharmaceutical and Medicinal Chemistry

The inherent reactivity of the epoxide and the electronic properties of the benzonitrile (B105546) moiety make 4-(Oxiran-2-yl)benzonitrile an attractive starting material for the synthesis of pharmaceutically active compounds. Its ability to undergo ring-opening reactions with various nucleophiles, coupled with the potential for nitrile group transformations, provides a powerful platform for generating molecular diversity in drug discovery programs.

Synthesis of S1P1 Receptor Agonists (e.g., BMS-960)

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in regulating a multitude of physiological processes. Modulators of these receptors, particularly agonists of the S1P1 subtype, have emerged as important therapeutic agents. While specific synthetic details for BMS-960 directly from this compound are not extensively documented in publicly available literature, the structural motifs present in many S1P1 receptor modulators suggest the potential utility of this chemical intermediate. The discovery of S1P receptor subtype-selective agonists and antagonists continues to drive the development of novel therapeutic candidates nih.gov. The mechanism of action for many S1P receptor modulators involves their interaction with sphingosine kinases to form a phosphate metabolite that then acts on the S1P receptors nih.gov.

Intermediates for Anti-bacterial Agents (e.g., quinolineaminoethanols)

The quinoline core is a prominent scaffold in a number of anti-infectious drugs nih.gov. Research into new anti-bacterial agents has demonstrated the importance of quinolineaminoethanol derivatives. In a study focused on the synthesis of new quinolineaminoethanols with anti-bacterial properties, a structurally related compound, (R)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline, was utilized as a key intermediate nih.gov. This oxirane-containing quinoline was reacted with various amines to produce a series of quinolineaminoethanols nih.gov. The resulting compounds were evaluated for their efficacy against a panel of bacteria, including strains of Staphylococcus aureus and Escherichia coli nih.gov. The study highlighted that the global lipophilicity of these compounds, influenced by the substituents on the quinoline ring, played a significant role in their activity against Gram-positive and Gram-negative bacteria nih.gov. This synthetic strategy underscores the potential of this compound to serve as a precursor for analogous antibacterial agents, where the benzonitrile moiety could be introduced to modulate the electronic and pharmacokinetic properties of the final compounds.

| Intermediate | Reactant | Product Class | Potential Application |

| (R)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline | Amines | Quinolineaminoethanols | Antibacterial Agents |

Intermediates in Development of Anti-cancer Agents (e.g., quinoxaline derivatives)

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have shown promise as anticancer agents nih.govnih.govresearchgate.netrsc.org. One of the synthetic routes to quinoxalines involves the oxidative coupling of epoxides with ene-1,2-diamines rsc.orgnih.gov. This methodology suggests a plausible pathway where this compound could be employed as the epoxide precursor. The reaction of an aryl epoxide with a 1,2-diamine can lead to the formation of the quinoxaline scaffold rsc.orgnih.govorientjchem.orgsid.ir. The resulting quinoxaline would bear a cyanophenyl substituent, a group known to be present in various biologically active molecules nih.gov. Numerous studies have reported the synthesis of quinoxaline derivatives and their evaluation against various cancer cell lines, such as human non-small-cell lung cancer cells nih.govrsc.org. The introduction of different substituents on the quinoxaline skeleton has been shown to significantly influence their anticancer activity nih.govrsc.org.

| Reactant 1 | Reactant 2 | Product Class | Therapeutic Area |

| Aryl Epoxide (e.g., this compound) | Aryl-1,2-diamine | Quinoxaline Derivatives | Anticancer |

Utility as Scaffolds for Novel Drug Discovery

The concept of "privileged scaffolds" is central to modern drug discovery, where certain molecular frameworks are found to be capable of binding to multiple biological targets. The 4-cyanophenyl group, a key component of this compound, is a well-established pharmacophore in medicinal chemistry. For instance, a class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues has been synthesized and shown to possess both antimicrobial and antimycobacterial activity researchgate.net. The presence of the 4-cyanophenyl moiety was a deliberate design choice in these molecules. The bifunctional nature of this compound, with its reactive epoxide handle, allows for the facile attachment of this valuable cyanophenyl scaffold to a wide variety of molecular architectures, thereby enabling the generation of diverse libraries of compounds for high-throughput screening and the discovery of new lead compounds.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in organic chemistry and are integral to the structure of many natural products, pharmaceuticals, and materials. The dual functionality of this compound makes it a valuable building block for the construction of various heterocyclic rings.

Formation of Oxazoles and Isoxazoles

The synthesis of oxazole and isoxazole rings often involves precursors containing nitrile and oxygen-containing functional groups. The nitrile group in this compound can serve as a key component in the formation of the oxazole ring. Various methods exist for the synthesis of oxazoles from nitriles, including reactions with acetylenes or α-diazocarbonyl compounds scientificupdate.comresearchgate.netorganic-chemistry.orgnih.gov.

Furthermore, the epoxide functionality of this compound can be utilized in the synthesis of isoxazoles. Epoxides have been employed in the chiral functionalization of isoxazoles, where the epoxide ring is opened by a nucleophilic isoxazole anion nih.gov. This reaction allows for the introduction of a hydroxyalkyl side chain onto the isoxazole ring. The versatility of epoxide chemistry, including acid-induced rearrangements, can lead to a variety of substituted isoxazoles nih.gov. Given that this compound contains both the necessary nitrile and a reactive epoxide, it represents a potentially efficient starting material for the synthesis of both oxazole and isoxazole derivatives bearing a cyanophenyl substituent. Isoxazoles themselves are considered privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities organic-chemistry.orgnih.govmdpi.comorganic-chemistry.org.

| Heterocycle | Key Functional Group from this compound |

| Oxazole | Nitrile |

| Isoxazole | Epoxide |

Synthesis of Benzoxazolone Derivatives

The synthesis of benzoxazolone derivatives using this compound as a starting material is not extensively documented in peer-reviewed literature. However, the general synthesis of benzoxazolones often involves the reaction of 2-aminophenols with a carbonyl source. In principle, an epoxide like this compound could be utilized in a multi-step synthesis. A plausible synthetic route could involve the ring-opening of the epoxide with a 2-aminophenol, followed by an intramolecular cyclization to form the benzoxazolone ring. This reaction would introduce a -(CH(OH)CH2)- linkage between the benzoxazolone core and the 4-cyanophenyl group.

A general representation of the reaction between a 2-aminophenol and an epoxide is shown below:

Step 1: Ring-opening of the epoxide with 2-aminophenol.

Step 2: Intramolecular cyclization to form the benzoxazolone ring.

While specific examples with this compound are not available, the reactivity of the epoxide ring makes it a potential precursor for the synthesis of various heterocyclic compounds.

Construction of Benzothiazine Derivatives

The application of this compound in the direct synthesis of benzothiazine derivatives has not been specifically reported. The construction of the 1,4-benzothiazine ring system typically involves the reaction of 2-aminothiophenol with various electrophiles. A recent review highlights that epoxides can react with 2-aminothiophenol to yield 1,4-benzothiazine derivatives. nih.gov This reaction proceeds via the nucleophilic attack of the thiol group on the epoxide, followed by intramolecular cyclization of the resulting intermediate.

A proposed reaction of this compound with 2-aminothiophenol would likely yield a 3-(4-cyanobenzyl)-3,4-dihydro-2H-benzo[b] osti.govnih.govthiazin-3-ol derivative. The reaction conditions, such as solvent and temperature, would play a crucial role in the reaction's outcome and yield.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Epoxide | 2-Aminothiophenol | 1,4-Benzothiazine derivative | nih.gov |

This synthetic strategy underscores the potential of epoxides as building blocks in the synthesis of complex heterocyclic systems.

Applications in Quinoxaline Synthesis

There is no direct literature describing the use of this compound for the synthesis of quinoxaline derivatives. Quinoxalines are generally synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. However, alternative methods exist, including the oxidative coupling of epoxides with 1,2-diamines. This suggests a potential, albeit undocumented, pathway where this compound could react with an o-phenylenediamine.

The reaction would likely proceed through the initial ring-opening of the epoxide by one of the amino groups of the o-phenylenediamine, followed by oxidation and subsequent intramolecular cyclization to form the quinoxaline ring. The resulting quinoxaline would bear a substituent derived from the epoxide at one of the ring positions.

Potential as a Monomer in Polymer Chemistry

Investigations into Ring-Opening Polymerization Initiated by the Epoxide Group

Specific studies on the ring-opening polymerization (ROP) of this compound are not found in the surveyed literature. However, the presence of the epoxide group suggests its potential as a monomer for producing polyethers. Epoxides can undergo both cationic and anionic ring-opening polymerization.

Cationic Ring-Opening Polymerization: In cationic ROP, an initiator protonates the oxygen of the epoxide ring, making it susceptible to nucleophilic attack by another monomer molecule. This process continues, leading to the formation of a polyether chain. The nitrile group on the phenyl ring of this compound is an electron-withdrawing group, which could influence the reactivity of the epoxide and the properties of the resulting polymer.

Anionic Ring-Opening Polymerization: Anionic ROP is initiated by a nucleophile that attacks one of the carbon atoms of the epoxide ring, causing it to open and form an alkoxide. This alkoxide then acts as the propagating species. The polymerization of a related compound, 4-cyanostyrene, has been achieved via living anionic polymerization, suggesting that the cyano group is compatible with anionic polymerization conditions. osti.gov

Studies on Copolymerization with Other Monomers for Functional Materials

While there are no specific reports on the copolymerization of this compound, its structure suggests it could be a valuable comonomer. The epoxide group can participate in ring-opening copolymerization with other cyclic ethers or lactones, while the nitrile group offers a site for post-polymerization modification.

Copolymerization allows for the tailoring of polymer properties. For instance, copolymerizing this compound with a more flexible monomer could lead to materials with a balance of rigidity and flexibility. The nitrile functionality could be hydrolyzed to a carboxylic acid or reduced to an amine, introducing new functionalities along the polymer backbone.

| Polymerization Type | Potential Comonomers | Resulting Polymer |

| Anionic ROP | Ethylene oxide, Propylene oxide | Functionalized polyether copolymer |

| Cationic ROP | Tetrahydrofuran, Dioxolane | Functionalized polyether copolymer |

Research on Synthesis of Functionalized Polymers through Epoxide Ring Opening

The synthesis of functionalized polymers through the ring-opening of epoxides is a well-established field. tdl.org Although direct research on this compound is lacking, the principles can be applied. The epoxide ring can be opened by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce specific functional groups.

If this compound were to be polymerized, the resulting polyether would have a pendant 4-cyanophenyl group at each repeating unit. This nitrile group is a versatile functional handle. It can be:

Hydrolyzed to a carboxylic acid, which can be used for further reactions or to impart hydrophilicity.

Reduced to an amine, which can be used for cross-linking or for the attachment of other molecules.

Reacted with organometallic reagents to form ketones.

This post-polymerization modification approach allows for the creation of a wide range of functional materials from a single polymer precursor.

Contributions to Material Science

Theoretically, the ring-opening polymerization of this compound would lead to the formation of a polyether with pendant 4-cyanophenyl groups. This polymerization could be initiated through cationic or anionic mechanisms, common for epoxide monomers. The resulting polymer, poly(this compound), would be expected to possess a unique combination of properties derived from its polyether backbone and the polar cyano-substituted aromatic side chains.

The presence of the cyanophenyl group could lead to materials with a high refractive index and dielectric constant, making them potentially useful in optical and electronic applications. Furthermore, the rigid aromatic groups and the strong dipole moment of the nitrile functionality are structural features often associated with liquid crystalline behavior. Therefore, polymers or oligomers of this compound could potentially exhibit liquid crystalline phases, which are valuable for applications in displays and sensors.

A hypothetical data table summarizing the potential properties of a polymer derived from this compound, based on the properties of analogous polyethers and benzonitrile-containing polymers, is presented below.

| Property | Predicted Characteristic | Potential Application |

| Polymer Architecture | Linear or cross-linked polyether | Coatings, adhesives, composites |

| Thermal Stability | Moderate to high | High-performance materials |

| Refractive Index | High | Optical films, lenses |

| Dielectric Constant | High | Electronic components, insulators |

| Liquid Crystallinity | Possible thermotropic or lyotropic phases | Displays, sensors, optical switches |

This table is based on theoretical predictions and not on experimental data for poly(this compound).

The 4-cyanophenyl moiety of this compound is a well-known functional group in supramolecular chemistry. The nitrile group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are the driving forces for the self-assembly of molecules into well-defined, ordered structures.

It is plausible that this compound or its derivatives could be designed to self-assemble into various supramolecular architectures, such as liquid crystals, organogels, or molecular networks. For instance, the introduction of hydrogen bond donor groups elsewhere in the molecule could lead to the formation of extended hydrogen-bonded networks. However, no specific studies have been published that demonstrate or investigate the role of this compound in supramolecular assembly.

The table below lists the types of non-covalent interactions the 4-cyanophenyl group can participate in, which are fundamental to supramolecular assembly.

| Interaction Type | Description | Potential Supramolecular Outcome |

| Hydrogen Bonding | The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. | Formation of chains, sheets, or 3D networks. |

| Dipole-Dipole Interactions | The strong dipole of the C≡N bond can interact with other polar groups. | Alignment of molecules, influencing packing and phase behavior. |

| π-π Stacking | The aromatic benzene (B151609) ring can stack with other aromatic systems. | Formation of columnar or lamellar structures. |

This table outlines general principles of supramolecular chemistry as they might apply to a molecule containing a 4-cyanophenyl group.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without access to relevant research data. Any attempt to do so would result in speculation and would not meet the required standard of scientific accuracy.

To fulfill this request, access to specialized chemical research databases and academic journals would be necessary to find studies that may have investigated the computational aspects of this compound. Without such sources, the generation of the requested article with the specified level of detail and accuracy is not feasible.

Computational and Theoretical Studies of 4 Oxiran 2 Yl Benzonitrile

QSAR and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. nih.govpensoft.net These approaches are instrumental in predicting the properties of new molecules, thereby accelerating the process of drug discovery and chemical synthesis. nih.govnih.gov For 4-(oxiran-2-yl)benzonitrile, these methods can provide valuable insights into its reactivity, selectivity, and potential as a scaffold for designing novel derivatives with desired properties.

The reactivity of the epoxide ring in this compound is a key determinant of its chemical behavior. The epoxide moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. chemistrysteps.com The regioselectivity of this attack—whether it occurs at the benzylic carbon or the methylene (B1212753) carbon of the oxirane ring—is influenced by electronic and steric factors of the substituent on the phenyl ring, as well as the reaction conditions. baranlab.orgnih.gov

Predictive models for the reactivity and selectivity of this compound can be developed using QSAR methodologies. These models typically involve the calculation of various molecular descriptors that numerically represent the structural and electronic features of the molecule. nih.gov For a series of related epoxide compounds, these descriptors can be correlated with experimentally determined reaction rates or selectivity ratios to build a predictive model.

Key Molecular Descriptors for Reactivity Modeling:

A range of descriptors can be employed to model the reactivity of epoxides like this compound:

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include partial atomic charges, dipole moment, and parameters derived from quantum chemical calculations such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, a more positive partial charge on one of the epoxide carbons would suggest a higher susceptibility to nucleophilic attack at that position.

Steric Descriptors: These account for the size and shape of the molecule. Molar volume, surface area, and specific steric parameters can influence the accessibility of the epoxide ring to nucleophiles.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR model for predicting the regioselectivity of nucleophilic attack on substituted styrene (B11656) oxides, including this compound, might take the form of a multiple linear regression (MLR) equation:

Log(selectivity) = c₀ + c₁(qCα) + c₂(E_LUMO) + c₃*(V_m)

Where Log(selectivity) is the logarithm of the ratio of products from attack at the two different epoxide carbons, qCα is the partial charge on the benzylic carbon, E_LUMO is the energy of the LUMO, and V_m is the molar volume. The coefficients (c₀, c₁, c₂, c₃) are determined by fitting the equation to experimental data.

Hypothetical Data for a QSAR Model of Epoxide Reactivity:

The following interactive table presents hypothetical data that could be used to build a QSAR model for predicting the reaction rate constant (k) for the ring-opening of various substituted epoxides.

| Compound | Substituent (R) | Log(k) | Partial Charge on Benzylic Carbon (qCα) | LUMO Energy (eV) | Molar Volume (ų) |

| 1 | -H | -2.5 | 0.15 | -0.85 | 110 |

| 2 | 4-CN (this compound) | -1.8 | 0.18 | -1.10 | 125 |

| 3 | 4-OCH₃ | -2.9 | 0.13 | -0.70 | 130 |

| 4 | 4-NO₂ | -1.5 | 0.20 | -1.35 | 135 |

| 5 | 4-Cl | -2.1 | 0.17 | -1.00 | 128 |

This table contains illustrative data for demonstration purposes.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity or chemical property. nih.govresearchgate.net In the context of this compound, virtual screening can be employed to discover novel derivatives with, for example, enhanced reactivity towards a specific target, or improved selectivity in a particular transformation.

The process typically begins with a starting structure, or "scaffold," which in this case would be this compound. A virtual library of derivatives can be generated by computationally adding a variety of substituents at different positions on the phenyl ring.

Ligand-Based and Structure-Based Approaches:

Ligand-Based Virtual Screening: If a set of molecules with known properties (e.g., high reactivity) is available, a pharmacophore model can be developed. researchgate.net This model represents the key spatial and electronic features required for the desired property. The virtual library of this compound derivatives can then be screened to find compounds that match this pharmacophore.

Structure-Based Virtual Screening: If the target of the molecule is a protein, such as an enzyme, structure-based methods can be used. nih.gov This involves docking the virtual derivatives into the active site of the protein to predict their binding affinity and orientation. This approach is particularly useful in drug discovery for identifying potential inhibitors. nih.gov

Hypothetical Virtual Screening Workflow for this compound Derivatives:

Library Generation: A virtual library of 10,000 derivatives of this compound is created by adding various chemical groups (e.g., -OH, -NH₂, -COOH, alkyl chains) to the phenyl ring.

Descriptor Calculation: For each derivative, a set of relevant molecular descriptors (electronic, steric, etc.) is calculated.

Filtering: The library is filtered based on desired physicochemical properties (e.g., molecular weight, lipophilicity) to remove undesirable compounds.

Predictive Modeling/Docking: The remaining compounds are then evaluated using a pre-existing QSAR model for reactivity or docked into the active site of a target enzyme.

Hit Selection: A smaller subset of "hit" compounds with the highest predicted reactivity or best docking scores are selected for synthesis and experimental testing.

Illustrative Data from a Virtual Screening Campaign:

This interactive table shows a small selection of hypothetical "hit" compounds from a virtual screening of this compound derivatives, ranked by a predicted reactivity score.

| Compound ID | Phenyl Ring Substituent | Predicted Reactivity Score | Docking Score (kcal/mol) |

| VSD-001 | 3-amino, 4-chloro | 8.9 | -7.5 |

| VSD-002 | 2-hydroxy, 5-fluoro | 8.5 | -7.2 |

| VSD-003 | 4-(methylsulfonyl) | 8.2 | -6.9 |

| VSD-004 | 3-carboxy | 7.9 | -6.5 |

| VSD-005 | 4-(dimethylamino) | 7.6 | -6.1 |

This table contains illustrative data for demonstration purposes.

By leveraging these computational and theoretical approaches, researchers can efficiently explore the chemical space around this compound, prioritizing the synthesis of compounds with a higher probability of success for specific applications.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Oxiran 2 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-(Oxiran-2-yl)benzonitrile, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra provide the fundamental data for the structural verification of this compound.

The ¹H NMR spectrum displays characteristic signals for both the aromatic and oxirane ring protons. The para-substituted aromatic ring gives rise to two distinct doublets, typical of an AA'BB' spin system. The protons ortho to the electron-withdrawing nitrile group (H-3, H-5) are deshielded and appear further downfield compared to the protons ortho to the oxirane ring (H-2, H-6). The three protons of the oxirane ring form a distinct AMX spin system, resulting in three separate signals, each appearing as a doublet of doublets due to geminal and vicinal coupling. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum shows signals for the quaternary nitrile carbon, four distinct aromatic carbons (two protonated, two quaternary), and the two carbons of the oxirane ring. The chemical shifts are influenced by the electronic effects of the nitrile and epoxide functional groups.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 (Aromatic) | 7.64 | d | 8.3 |

| H-2, H-6 (Aromatic) | 7.39 | d | 8.3 |

| H-7 (Oxirane CH) | 3.90 | dd | 4.0, 2.5 |

| H-8a (Oxirane CH₂) | 3.20 | dd | 5.5, 4.1 |

| H-8b (Oxirane CH₂) | 2.75 | dd | 5.5, 2.5 |

Interactive Data Table: Typical ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C≡N (Nitrile) | ~118 |

| C-4 (Aromatic Quaternary) | ~143 |

| C-2, C-6 (Aromatic CH) | ~126 |

| C-3, C-5 (Aromatic CH) | ~132 |

| C-1 (Aromatic Quaternary) | ~112 |

| C-7 (Oxirane CH) | ~52.5 |

| C-8 (Oxirane CH₂) | ~51.5 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the COSY spectrum would show strong cross-peaks between the three oxirane protons (H-7, H-8a, and H-8b), confirming their positions on the same three-membered ring. A weaker correlation might be observed between the adjacent aromatic protons (H-2/H-6 and H-3/H-5).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It would show correlations between the aromatic protons and their respective carbons, as well as connecting the oxirane protons to their corresponding carbons (H-7 to C-7; H-8a/b to C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range connectivity (2-3 bonds), particularly for identifying quaternary carbons. Key HMBC correlations would include:

The oxirane proton H-7 showing cross-peaks to the aromatic quaternary carbon C-1 and the aromatic carbons C-2/C-6.

The aromatic protons H-2/H-6 showing correlations to the quaternary carbons C-1 and C-4.

The aromatic protons H-3/H-5 showing a crucial correlation to the nitrile carbon (C≡N).

Stereochemical Analysis using Chiral NMR Reagents

As this compound is a chiral molecule, existing as a racemic mixture of (R) and (S) enantiomers, specialized NMR techniques are required for stereochemical analysis. In a standard achiral solvent, the enantiomers are indistinguishable by NMR.

To resolve the signals of the two enantiomers, a chiral discriminating agent is added to the NMR sample. sigmaaldrich.com There are two main approaches:

Chiral Solvating Agents (CSAs): These agents, such as Pirkle's alcohol or derivatives of cyclodextrins, form transient diastereomeric complexes with each enantiomer through non-covalent interactions. sigmaaldrich.com The differing geometries of these complexes create distinct chemical environments for the nuclei of the (R) and (S) enantiomers, leading to the splitting of one or more proton signals in the ¹H NMR spectrum.

Chiral Derivatizing Agents (CDAs): These reagents react with the epoxide to form stable, covalent diastereomeric products. sigmaaldrich.com For instance, a chiral alcohol could react with the epoxide ring to form two distinct diastereomers. Since diastereomers have different physical and spectroscopic properties, they will exhibit separate and unique NMR spectra, allowing for their differentiation.

In both cases, the relative integration of the separated signals for the (R) and (S) forms allows for the direct determination of the enantiomeric excess (ee) of a given sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to investigate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often with sub-parts-per-million (ppm) accuracy. rsc.org This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₇NO), the experimentally determined exact mass will closely match the calculated theoretical mass, confirming its elemental composition.

Interactive Data Table: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₉H₇NO | 145.05276 |

| [M+H]⁺ | C₉H₈NO⁺ | 146.06004 |

| [M+Na]⁺ | C₉H₇NNaO⁺ | 168.04198 |

| [M+K]⁺ | C₉H₇KNO⁺ | 184.01592 |

Fragmentation Pathways of this compound

In mass spectrometry, the molecular ion of this compound can undergo controlled fragmentation to produce a series of characteristic product ions. The analysis of these fragments provides valuable structural information. While a detailed fragmentation study is specific to the ionization method used (e.g., Electron Ionization, Electrospray Ionization), common fragmentation pathways can be proposed based on the molecule's structure.

The molecular ion peak would be observed at m/z 145 . Key fragmentation events likely include:

Loss of CO: Rearrangement followed by the loss of a carbon monoxide molecule (28 Da) could lead to an ion at m/z 117 .

Formation of Cyanotropylium Ion: Cleavage of the C-C bond between the aromatic and oxirane rings can lead to the formation of a cyanotropylium or related aromatic fragment ion at m/z 102 .

Formation of [M-O]⁺• Ion: Loss of the oxygen atom (16 Da) can result in a fragment at m/z 129 , corresponding to the molecular ion of 4-vinylbenzonitrile. This fragment can further decompose to ions at m/z 128 (loss of H•) and m/z 102 (loss of HCN).

These fragmentation patterns create a unique mass spectral fingerprint that can be used to identify this compound in complex mixtures.

LC-MS Applications in Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for monitoring the progress of chemical reactions due to its high sensitivity and selectivity. rsc.orgresearchgate.net In the synthesis or subsequent transformation of this compound, LC-MS can provide real-time quantitative information on the consumption of reactants and the formation of products and byproducts.

A typical LC-MS method for reaction monitoring would involve the following steps:

Sample Preparation: A small aliquot of the reaction mixture is withdrawn at specific time intervals. The sample is then quenched to stop the reaction and diluted with a suitable solvent to a concentration appropriate for LC-MS analysis.

Chromatographic Separation: The diluted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase column, such as a C18 column, is commonly used to separate the components of the mixture based on their polarity. jchr.orgmdpi.com A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization, is employed to achieve optimal separation of this compound from starting materials and other reaction species. mdpi.comnih.gov